molecular formula C15H17NO4 B2765000 (1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2159354-52-4

(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B2765000
CAS RN: 2159354-52-4
M. Wt: 275.304
InChI Key: SMTGBGLIODDGHS-XUJVJEKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid, commonly known as Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound belongs to the class of bicyclic amino acids and has a rigid three-dimensional structure, which makes it an attractive candidate for designing peptide-based drugs.1.0]hexane-1-carboxylic acid.

Mechanism of Action

The mechanism of action of Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid depends on the specific drug that is designed using this compound. However, in general, Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid can be used to design drugs that can bind to specific receptors or enzymes in the body and inhibit their activity. This can lead to a variety of biochemical and physiological effects, depending on the specific target of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of drugs designed using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid depend on the specific target of the drug. However, several studies have shown that drugs designed using this compound can have a variety of effects, including anti-inflammatory, analgesic, and antiviral effects. Additionally, drugs designed using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid have been shown to be effective in treating a variety of diseases, including cancer, Alzheimer's disease, and HIV.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid in drug design is its rigid three-dimensional structure, which makes it an attractive candidate for designing peptide-based drugs. Additionally, the synthesis method for this compound is well-established, which makes it easy to obtain in large quantities. However, one of the main limitations of using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid. One potential direction is the development of more efficient synthesis methods for this compound, which could make it easier to obtain in large quantities. Additionally, there is a need for more research on the specific targets of drugs designed using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid, as well as their biochemical and physiological effects. Finally, there is a need for more research on the potential applications of drugs designed using this compound in treating a variety of diseases.

Synthesis Methods

Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid can be synthesized using a multi-step process. The first step involves the synthesis of 3-bromo-1,5-cyclooctadiene, which is then reacted with sodium azide to form 3-azido-1,5-cyclooctadiene. The next step involves the reduction of 3-azido-1,5-cyclooctadiene using hydrogen gas and a palladium catalyst to form 3-amino-1,5-cyclooctadiene. This compound is then reacted with di-tert-butyl dicarbonate (Boc2O) to form Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid.

Scientific Research Applications

Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid has been extensively studied for its potential applications in drug design. The rigid three-dimensional structure of this compound makes it an attractive candidate for designing peptide-based drugs that can target specific receptors in the body. Several studies have shown that Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid can be used to design potent and selective inhibitors of enzymes and receptors.

properties

IUPAC Name

(1S,3S,5S)-3-(phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)15-7-11(15)6-12(8-15)16-14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,19)(H,17,18)/t11-,12+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTGBGLIODDGHS-XUJVJEKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2(CC1NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@]2(C[C@H]1NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid

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